3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidinyl and morpholinyl compounds involves several key steps, including condensation reactions, the use of trifluoromethanesulfonic anhydride, and secondary amines. For instance, the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines showcases the complexity and specificity of reactions involved in creating such compounds (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to "3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide" often involve X-ray crystallography. For example, the study of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one provided insights into the molecular arrangement and confirmed the S-alkylation within its structure (Attia et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are multifaceted, involving interactions with various reagents to synthesize new derivatives. For example, the creation of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction highlights the chemical versatility and potential for generating a wide array of molecular entities (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their practical application and handling. The crystal structure analysis, as seen in studies of related compounds, provides essential information on the stability and physical form of these chemicals (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, is crucial. The synthesis and characterization of derivatives like 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine illustrate the in-depth chemical exploration required to elucidate these properties (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
properties
IUPAC Name |
3-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c18-14-3-1-2-13(10-14)17(24)20-5-4-19-15-11-16(22-12-21-15)23-6-8-25-9-7-23/h1-3,10-12H,4-9H2,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCZINIZKOTZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide |
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